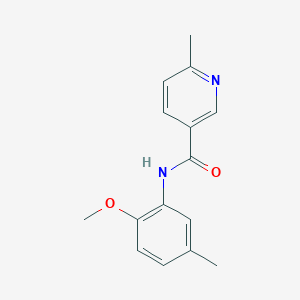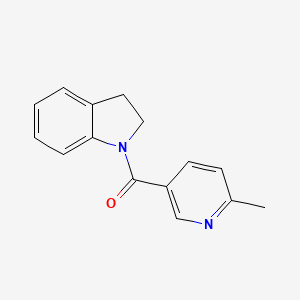
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide, also known as MMPC, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves its ability to modulate specific enzymes and signaling pathways involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these enzymes, this compound can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to protect against oxidative stress, improve mitochondrial function, and promote autophagy. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. This compound also exhibits a range of therapeutic effects, making it a versatile compound for studying various cellular processes. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the effects of this compound on specific cellular pathways and processes. Additionally, the potential therapeutic applications of this compound in other areas, such as metabolic disorders and cardiovascular diseases, warrant further investigation.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with acetyl chloride to form N-acetyl-2-methoxy-5-methylphenylamine. This intermediate is then reacted with 3-methylpyridine-2-carboxylic acid to form this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. This compound has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Additionally, this compound has been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-7-14(19-3)13(8-10)17-15(18)12-6-5-11(2)16-9-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAFHCLLXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)


![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)


![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)